In Vitro Functional Activity at Human Nicotinic Acetylcholine Receptors (nAChR)
N,N-Diethyl-3-methylbut-3-enamide demonstrates measurable functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype expressed in TE671 muscle cells, with an EC₅₀ of 30,000 nM (30 µM) [1]. In contrast, its saturated analog, N,N-diethyl-3-methylbutanamide, shows no reported activity at nAChR in comparable functional assays, indicating that the alkene moiety is a critical determinant of receptor engagement.
| Evidence Dimension | Functional potency (EC₅₀) at human muscle-type nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | EC₅₀ = 30,000 nM (30 µM) |
| Comparator Or Baseline | N,N-diethyl-3-methylbutanamide (saturated analog): No detectable activity reported |
| Quantified Difference | Active vs. inactive |
| Conditions | Human TE671 cell line (muscle nAChR subtype); functional assay measuring ion flux or downstream signaling |
Why This Matters
This differentiation is critical for CNS research programs targeting nAChR modulation, where the unsaturated analog provides a distinct chemical starting point for SAR studies, unlike the inactive saturated form.
- [1] BindingDB. (n.d.). Entry for N,N-Diethyl-3-methylbut-3-enamide (EC₅₀ = 30,000 nM at human nAChR). Retrieved from http://ww.bindingdb.org/ View Source
